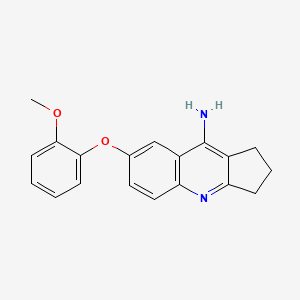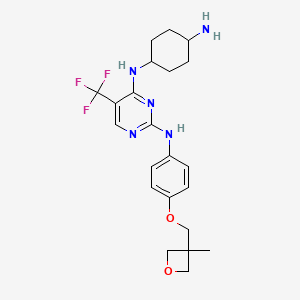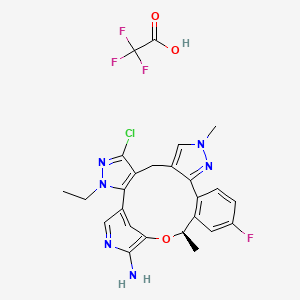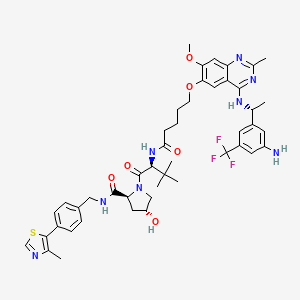
PROTAC SOS1 degrader-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC SOS1 degrader-6, also known as compound 23, is a potent degrader of the son of sevenless homolog 1 (SOS1) protein. This compound is designed to target and degrade SOS1, a guanine nucleotide exchange factor that plays a crucial role in the activation of the Kirsten rat sarcoma virus (KRAS) protein. By degrading SOS1, this compound can effectively inhibit the KRAS signaling pathway, which is often implicated in various cancers, particularly those with KRAS mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC SOS1 degrader-6 involves the conjugation of a ligand that binds to SOS1 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the SOS1-binding ligand and the E3 ligase-binding ligand.
Linker Attachment: The attachment of a linker to one of the ligands.
Conjugation: The final conjugation of the two ligands through the linker.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC SOS1 degrader-6 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker and ligands.
Degradation Reactions: In biological systems, it induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, coupling agents, and protecting groups.
Conditions: Typical conditions involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product stability.
Major Products: The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC SOS1 degrader-6 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in the KRAS signaling pathway.
Biology: Helps in understanding the biological processes involving SOS1 and KRAS, particularly in cancer biology.
Medicine: Potential therapeutic agent for treating cancers with KRAS mutations by inhibiting the KRAS signaling pathway.
Industry: Used in the development of targeted cancer therapies and as a tool in drug discovery and development
Wirkmechanismus
PROTAC SOS1 degrader-6 exerts its effects by inducing the degradation of SOS1 through the ubiquitin-proteasome system. The compound binds to SOS1 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the activation of KRAS, thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
PROTAC SOS1 degrader-1: Another potent degrader of SOS1 with similar mechanisms of action.
PROTAC SOS1 degrader-5: A related compound with slight variations in its chemical structure and efficacy.
Uniqueness: PROTAC SOS1 degrader-6 is unique due to its high potency and synergistic efficacy when used in combination with KRAS G12C inhibitors. This makes it a promising candidate for targeted cancer therapy, particularly for cancers driven by KRAS mutations .
Eigenschaften
Molekularformel |
C46H55F3N8O6S |
|---|---|
Molekulargewicht |
905.0 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[5-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxypentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H55F3N8O6S/c1-25(30-16-31(46(47,48)49)18-32(50)17-30)53-42-34-20-38(37(62-7)21-35(34)54-27(3)55-42)63-15-9-8-10-39(59)56-41(45(4,5)6)44(61)57-23-33(58)19-36(57)43(60)51-22-28-11-13-29(14-12-28)40-26(2)52-24-64-40/h11-14,16-18,20-21,24-25,33,36,41,58H,8-10,15,19,22-23,50H2,1-7H3,(H,51,60)(H,56,59)(H,53,54,55)/t25-,33-,36+,41-/m1/s1 |
InChI-Schlüssel |
PZZOZVWRQJUBBH-VXFROBSSSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)N[C@H](C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)NC(C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



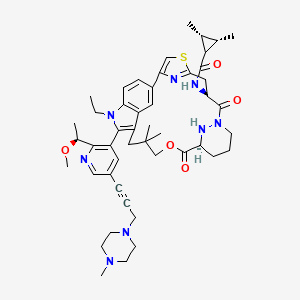
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
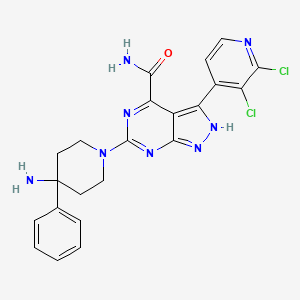
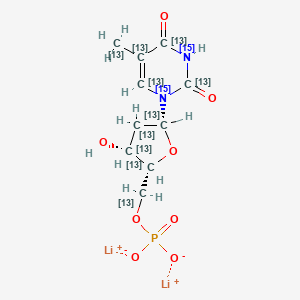
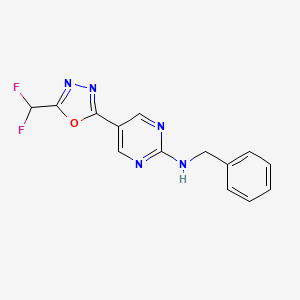
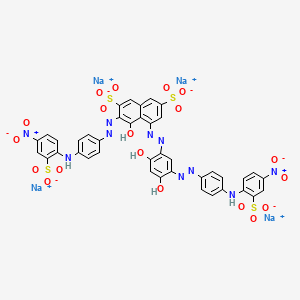

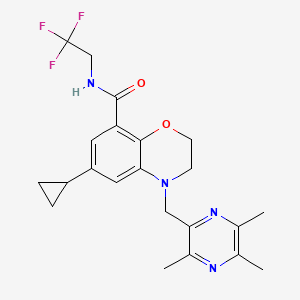
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
